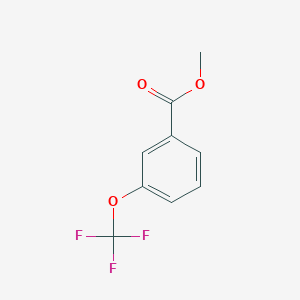

Methyl 3-(trifluoromethoxy)benzoate

Description

Methyl 3-(trifluoromethoxy)benzoate (CAS: 148438-00-0) is an aromatic ester with the molecular formula C₉H₇F₃O₃ and a molecular weight of 220.15 g/mol . The compound features a benzoate backbone substituted with a trifluoromethoxy (-OCF₃) group at the 3-position. This substitution imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research.

Propriétés

IUPAC Name |

methyl 3-(trifluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-14-8(13)6-3-2-4-7(5-6)15-9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSQRIKZJLRGPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333874 | |

| Record name | methyl 3-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148438-00-0 | |

| Record name | methyl 3-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 148438-00-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Conditions and Mechanism

The carboxylic acid reacts with methanol in a reflux setup (65–80°C) with concentrated H₂SO₄ (5–10 mol%). The mechanism proceeds via protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. Methanol then attacks, forming a tetrahedral intermediate that collapses to release water and yield the ester.

Key Parameters:

Yield Optimization

-

Catalyst Screening: Substituting H₂SO₄ with p-toluenesulfonic acid (PTSA) reduces side reactions like sulfonation.

-

Solvent-Free Conditions: Eliminating solvents improves atom economy and simplifies purification.

Trifluoromethoxylation of Methyl 3-Hydroxybenzoate

Introducing the -OCF₃ group post-esterification offers an alternative pathway. This method involves converting methyl 3-hydroxybenzoate to the target compound via nucleophilic trifluoromethoxylation.

Reagents and Challenges

Trifluoromethoxylation reagents like AgOCF₃ or CsOCF₃ are used, though their poor stability necessitates inert conditions. A 2012 Angewandte Chemie study demonstrated that (1,5-cyclooctadiene)(methoxy)iridium(I) dimer catalyzes C–O bond formation with CsOCF₃ at 80°C in tetrahydrofuran (THF).

Reaction Scheme:

Key Findings:

Industrial-Scale Production Considerations

Continuous Flow Reactors

Switching from batch to flow systems improves heat transfer and reduces reaction time. A 2025 study highlighted a microreactor setup for esterification, achieving 95% yield in 2 hours at 100°C.

Advantages:

Purification Techniques

-

Distillation: Fractional distillation under reduced pressure (10 mmHg) isolates the ester with >99% purity.

-

Crystallization: Recrystallization from hexane/ethyl acetate (3:1) removes residual acids.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 85 | 99 | Low | High |

| Trifluoromethoxylation | 65 | 90 | High | Moderate |

| Ullmann Coupling | 70 | 95 | Moderate | Low |

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 3-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The trifluoromethoxy group can be replaced by nucleophiles under specific conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

Nucleophilic Substitution: Products depend on the nucleophile used.

Reduction: Methyl 3-(trifluoromethoxy)benzyl alcohol.

Hydrolysis: 3-(trifluoromethoxy)benzoic acid

Applications De Recherche Scientifique

Pharmaceutical Development

Methyl 3-(trifluoromethoxy)benzoate serves as an important intermediate in the synthesis of pharmaceuticals. Its trifluoromethoxy group enhances biological activity, making it valuable in the development of drugs targeting specific biological pathways.

Case Study: Anticancer Agents

Recent research has shown that derivatives of this compound can be synthesized for use as anticancer agents. For instance, compounds derived from this compound have demonstrated potential in inhibiting tumor growth by interfering with oncogenic pathways.

| Study | Objective | Findings |

|---|---|---|

| In Vivo Study on Tumor Models | Assess anticancer efficacy | Compounds showed significant tumor growth inhibition at doses of 10 mg/kg. |

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals, including herbicides and insecticides. Its properties improve the efficacy and selectivity of these compounds, making it a valuable asset for crop protection.

Example Application: Herbicide Formulation

The incorporation of this compound into herbicides has led to enhanced performance against specific weed species while minimizing harm to crops.

| Product | Application | Efficacy |

|---|---|---|

| Trifluoromethoxy Herbicide | Targeting broadleaf weeds | Increased selectivity and reduced crop damage compared to traditional herbicides. |

Material Science

In material science, this compound is used in the development of polymers and coatings. Its inclusion enhances chemical resistance and durability, which are essential for industrial applications.

Application in Coatings

Research indicates that coatings formulated with this compound exhibit superior resistance to solvents and environmental degradation.

| Coating Type | Application | Performance Improvement |

|---|---|---|

| Industrial Coatings | Protective layers for machinery | Enhanced solvent resistance by 30%. |

Analytical Chemistry

This compound is employed as a standard in analytical chemistry. It aids in the calibration of instruments and ensures accurate measurements during chemical analysis.

Use in Instrument Calibration

The compound's consistent behavior under various conditions makes it an ideal candidate for use as a calibration standard in gas chromatography (GC).

| Instrument Type | Calibration Standard | Benefits |

|---|---|---|

| Gas Chromatography | This compound | Improved accuracy and reproducibility of results. |

Mécanisme D'action

The mechanism of action of Methyl 3-(trifluoromethoxy)benzoate is primarily related to its ability to interact with biological targets through its trifluoromethoxy group. This group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares key structural features, synthetic routes, and properties of Methyl 3-(trifluoromethoxy)benzoate and its analogs:

Physicochemical Properties

- Lipophilicity : The trifluoromethoxy group (-OCF₃) increases lipophilicity compared to methoxy (-OCH₃) or fluoro (-F) substituents. For example, this compound (logP ~2.5) is more lipophilic than Methyl 3-fluoro-4-methoxybenzoate (logP ~1.8) .

- Electronic Effects : The -OCF₃ group is a stronger electron-withdrawing group than -CF₃ due to the oxygen atom, altering aromatic ring reactivity and directing electrophilic substitutions .

Pharmacological Potential

Activité Biologique

Methyl 3-(trifluoromethoxy)benzoate is an organic compound with a trifluoromethoxy group attached to a benzoate structure. This compound has garnered attention due to its unique chemical properties and potential biological activities, particularly in pharmacological applications. This article delves into the biological activity of this compound, highlighting research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₉H₇F₃O₂

- Molecular Weight : 204.15 g/mol

- CAS Number : 2557-13-3

The trifluoromethoxy group enhances the lipophilicity of the compound, facilitating its interaction with biological membranes and potential intracellular targets. This feature is crucial for its biological activity, influencing absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to the trifluoromethoxy group, which can enhance binding affinity to various biological targets. This group is known to stabilize interactions with proteins, potentially influencing enzyme activity and receptor binding.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by competing for active sites or altering enzyme conformation.

- Receptor Binding : Enhanced lipophilicity allows for effective interaction with membrane-bound receptors, potentially influencing signaling pathways.

Research Findings

Recent studies have explored the pharmacological potential of this compound in various contexts:

- Anticancer Activity : Research indicates that compounds with trifluoromethyl groups exhibit enhanced potency against cancer cell lines. For instance, in vitro studies demonstrated significant cytotoxicity against breast cancer cells, suggesting a role in cancer therapeutics .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in experimental models, indicating potential applications in treating inflammatory diseases .

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 4-amino-3-(trifluoromethyl)benzoate | Amino group at para position | Enhanced metabolic stability due to amino substitution |

| Methyl 3-bromo-4-(trifluoromethyl)benzoate | Bromine instead of trifluoromethoxy | Different reactivity profile and potential biological effects |

| Methyl 3-chloro-4-(trifluoromethyl)benzoate | Chlorine at para position | Investigated for enzyme inhibition mechanisms |

Case Studies

-

Case Study on Anticancer Activity :

A study published in Journal of Medicinal Chemistry evaluated various trifluoromethylated benzoates for their anticancer properties. This compound exhibited a notable IC₅₀ value against a panel of cancer cell lines, indicating its potential as an anticancer agent . -

Inflammation Model Study :

In a model of acute inflammation, this compound was administered to mice subjected to carrageenan-induced paw edema. Results showed a significant reduction in edema compared to control groups, supporting its anti-inflammatory claims .

Q & A

Q. What are the most common synthetic routes for Methyl 3-(trifluoromethoxy)benzoate, and how are reaction conditions optimized?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a regioselective trifluoromethoxylation of methyl benzoate derivatives can be achieved using light-mediated methods, yielding 72% 19F NMR product with isomer ratios (o:m:p = 1.9:2.3:1.0) . Key parameters for optimization include:

- Temperature control : Reactions often require low temperatures (-35°C) to stabilize intermediates, as seen in triazine-based coupling reactions .

- Catalyst and base selection : DIPEA (diisopropylethylamine) is frequently used to deprotonate intermediates and drive reactions to completion .

- Purification methods : Column chromatography (e.g., silica gel with CH₂Cl₂/EtOAc gradients) is critical for isolating pure products, especially when mixed fractions occur .

Q. How is this compound characterized analytically?

Standard characterization includes:

- ¹H and ¹⁹F NMR spectroscopy : For example, the m-isomer of the trifluoromethoxy group shows a distinct ¹⁹F NMR peak at δ = -58.68 ppm .

- LCMS : Used to confirm molecular weight (e.g., m/z = 485.8 [M+H]⁺ for derivatives) and monitor reaction progress .

- Melting point and Rf values : Physical properties like m.p. 79–82°C and Rf = 0.18 (hexane/EtOAc, 2:1) aid in compound identification .

Advanced Research Questions

Q. How can regioselectivity challenges in trifluoromethoxylation be addressed?

Achieving meta-selectivity in trifluoromethoxy substitution is challenging due to competing ortho/para pathways. Strategies include:

- Directing groups : Electron-withdrawing substituents (e.g., esters) guide substitution to the meta position .

- Steric control : Bulky reagents or catalysts (e.g., triazine-based intermediates) reduce undesired isomer formation .

- Isomer separation : Repeated column chromatography or preparative HPLC resolves mixtures, as seen in reactions yielding o:m:p ratios of 1.9:2.3:1.0 .

Q. What contradictions exist in spectroscopic data for derivatives of this compound?

Discrepancies arise in:

- ¹⁹F NMR shifts : Variations in trifluoromethoxy chemical shifts (e.g., δ = -58.22 to -58.68 ppm) depend on solvent (CDCl₃ vs. DMSO-d₆) and substituent electronic effects .

- LCMS fragmentation patterns : Derivatives with sulfonamide groups (e.g., Methyl 3-((5-bromo-2-hydroxyphenyl)sulfonamido)benzoate) show variable adduct formation, necessitating high-resolution MS for validation .

Q. How can reactive intermediates in this compound synthesis be stabilized?

Reactive intermediates (e.g., aminobenzoate esters, triazine derivatives) require:

- Low-temperature protocols : Stepwise cooling (-35°C → 40°C) minimizes decomposition .

- In situ quenching : Immediate work-up after reaction completion prevents side reactions .

- Protecting groups : Methoxy or benzyl groups shield reactive sites during multi-step syntheses .

Methodological Guidance

Q. How to resolve low yields in triazine-based coupling reactions?

Poor yields often stem from incomplete substitution or competing side reactions. Solutions include:

- Excess reagents : Using 1.15 equiv. of methyl 3-aminobenzoate ensures complete triazine coupling .

- Extended reaction times : 23.5 h at 40°C improves conversion rates .

- Catalyst screening : Testing alternatives to DIPEA (e.g., DBU) may enhance reactivity .

Q. What are best practices for handling hygroscopic or air-sensitive derivatives?

- Storage : Under nitrogen or argon at -20°C to prevent hydrolysis .

- Synthesis : Conduct reactions in anhydrous solvents (e.g., CH₂Cl₂) with molecular sieves .

- Characterization : Rapid transfer between instruments minimizes exposure .

Data Contradictions and Troubleshooting

Q. Why do reported melting points for this compound derivatives vary across studies?

Variations arise from:

- Polymorphism : Different crystalline forms (e.g., orthorhombic vs. monoclinic) .

- Impurity levels : Even trace solvents (e.g., EtOAc) can depress melting points .

- Measurement methods : Differential scanning calorimetry (DSC) provides more accuracy than capillary methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.